molecular formula C12H4Cl6 B1207979 2,3',4,4',5,5'-Hexachlorobiphenyl CAS No. 52663-72-6

2,3',4,4',5,5'-Hexachlorobiphenyl

Cat. No. B1207979
CAS RN: 52663-72-6
M. Wt: 360.9 g/mol
InChI Key: AZXHAWRMEPZSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis approaches for chlorinated biphenyls, including hexachlorobiphenyls, often involve direct chlorination or coupling reactions facilitated by metal catalysts. The synthesis processes aim at achieving precise control over the chlorination pattern to obtain specific congeners like 2,3',4,4',5,5'-Hexachlorobiphenyl. However, detailed synthesis pathways specific to this congener are not readily found in the literature.

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by the presence of two linked benzene rings with chlorine atoms substituted at specific positions. The structure influences the physical and chemical behavior of these compounds, including their environmental mobility and biological activity. Studies on related compounds, like 2,3-Dichloro-3',4'-dihydroxybiphenyl, provide insights into the intramolecular interactions and conformational preferences of chlorinated biphenyls (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

Hexachlorobiphenyls undergo various chemical reactions, including oxidative metabolism and dechlorination, under environmental or biological conditions. For instance, metabolism studies have shown that specific hexachlorobiphenyls can be hydroxylated by cytochrome P450 enzymes, indicating pathways for their biotransformation in organisms (Ariyoshi et al., 1995).

Scientific Research Applications

1. Photocatalytic Degradation

  • Application Summary: PCB 153 is used as a model compound to study the photocatalytic degradation of a core-shell structure made of Fe3O4@SiO2@TiO2 .
  • Methods and Procedures: The nanocomposite was synthesized and characterized using various techniques such as transmission electron microscopy (TEM), UV-Vis diffuse reflectance spectroscopy (DRS), scanning electron microscopy (SEM), energy-dispersive X-ray (EDS), Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and vibrating sample magnetometer (VSM). The effect of parameters such as catalyst dosage, initial concentration of PCB 153, solution pH, amount of H2O2, and kind of co-solvent on photocatalytic degradation of PCB 153 by the synthesized nanocomposite was investigated .
  • Results and Outcomes: The high degradation efficiency of the nanocomposite, which was 96.5%, was obtained at 4 g/l of the catalysts, 4 ppm of PCB 153, pH 5, 20 mM H2O2, 2 h of reaction time, and acetone as a cosolvent .

2. Photo-transformation in Water

  • Application Summary: The photolysis of PCB 153 under simulated sunlight in the presence of humic acid (HA) was investigated .
  • Methods and Procedures: The degradation of PCB 153 was accelerated significantly by the addition of HA. Special scavengers were added to elucidate the photolysis mechanisms .
  • Results and Outcomes: The rate constant of degradation was 0.0214, 0.0413, and 0.0358 h−1 in the initial 18 h of irradiation in the presence of 1, 5, and 20 mg/L HA, respectively. The main photodegradation products were 4-hydroxy-2,2’,4’,5,5’-pentaCB and 2,4,5-trichlorobenzoic acid .

Safety And Hazards

PCBs, including 2,3’,4,4’,5,5’-Hexachlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . They do not break down readily and are still found in the environment .

Future Directions

One study suggested that understanding the mechanisms of action of environmental chemicals in disrupting metabolism and other physiological processes is essential . Another study provided new biomarkers and mechanistic insights into the combined toxicity effects of 2,2’,4,4’,5,5’-hexachlorobiphenyl and atrazine exposures in MCF-7 cells .

properties

IUPAC Name

1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-4-9(15)8(14)3-6(7)5-1-10(16)12(18)11(17)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXHAWRMEPZSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074165
Record name 2,3',4,4',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [MSDSonline]
Record name 2,3',4,4',5,5'-Hexachlorobiphenyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2959
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Solubility in water is extremely low. ... Soluble in oils and organic solvents.
Record name 2,3',4,4',5,5'-HEXACHLOROBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000058 [mmHg]
Record name 2,3',4,4',5,5'-Hexachlorobiphenyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2959
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,3',4,4',5,5'-Hexachlorobiphenyl

CAS RN

52663-72-6
Record name 2,3′,4,4′,5,5′-Hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5,3',4',5'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,4',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-trichloro-5-(2,4,5-trichlorophenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3',4,4',5,5'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4MZI40CH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3',4,4',5,5'-HEXACHLOROBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3947
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3',4,4',5,5'-Hexachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3',4,4',5,5'-Hexachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,3',4,4',5,5'-Hexachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,3',4,4',5,5'-Hexachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,3',4,4',5,5'-Hexachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,3',4,4',5,5'-Hexachlorobiphenyl

Citations

For This Compound
360
Citations
A Parkinson, LW Robertson, S Safe - Life Sciences, 1980 - Elsevier
In an attempt to resolve conflicting reports in the literature, the effects of 2, 2', 3, 3', 4, 4'-hexa- and 2, 2', 3', 4, 4', 5-hexachlorobiphenyl on the hepatic microsomal drug-metabolizing …
Number of citations: 24 www.sciencedirect.com
SA van der Plas, M Haag-Grönlund, G Scheu… - Toxicology and applied …, 1999 - Elsevier
The hepatic tumor-promoting activity of a mixture of polyhalogenated aromatic hydrocarbons (PHAHs) was studied in a medium term two-stage initiation/promotion bioassay in female …
Number of citations: 22 www.sciencedirect.com
A Parkinson, LW Robertson, SH Safe - Biochemical pharmacology, 1983 - Elsevier
The following evidence suggests that 2,3',4,4',5,5'-hexachlorobiphenyl resembles isosafrole as an inducer of hepatic microsomal cytochrome P-450d in the immature male Wistar rat. …
Number of citations: 10 www.sciencedirect.com
I Kamei, S Sonoki, K Haraguchi, R Kondo - Applied microbiology and …, 2006 - Springer
Toxic coplanar polychlorinated biphenyls (Co-PCBs) were used as substrates for a degradation experiment with white-rot fungus, Phlebia brevispora TMIC33929, which is capable of …
Number of citations: 98 link.springer.com
A Parkinson, R Cockerline, S Safe - Chemico-Biological Interactions, 1980 - Elsevier
Highly purified synthetic polychlorinated biphenyls substituted in the meta and para positions of both phenyl rings and at one ortho position were administered to male Wistar rats and …
Number of citations: 128 www.sciencedirect.com
SA van der Plas, J de Jongh, M Faassen-Peters… - Chemosphere, 1998 - Elsevier
Female Sprague Dawley rats were treated subcutaneously for 20 weeks with an environmentally relevant mixture of dioxin-like PHAHs with (PHAH+) or without (PHAH-) 2,2',4,4',5,5'-…
Number of citations: 16 www.sciencedirect.com
S Safe, A Parkinson, L Robertson, R Cockerline… - Toxicology of …, 1981 - Elsevier
A number of highly purified synthetic polychlorinated biphenyl (PCB) isomers and congeners were administered to male Wistar rats to test previously reported structure-activity rules for …
Number of citations: 7 www.sciencedirect.com
S Safe, L Robertson, L Safe, A Parkinson… - Drug metabolism and …, 1981 - degruyter.com
The effects of structure on the activity of polychlorinated biphenyls (PCBs) as inducers of hepatic drug-metabolizing enzymes was evaluated by comparing their modes of induction to …
Number of citations: 4 www.degruyter.com
A Parkinson, LW Robertson, L Safe, S Safe - Chemico-biological …, 1981 - Elsevier
All of the 13 possible polychlorinated biphenyl (PCB) isomers and congeners substituted at both para positions, at least two meta positions (but not necessarily on the same ring) and at …
Number of citations: 83 www.sciencedirect.com
KI van Ede - 2014 - dspace.library.uu.nl
This thesis describes experimental work undertaken to reduce uncertainties in the risk assessment of dioxin-like compounds. The toxic equivalency factor (TEF) approach is the most …
Number of citations: 2 dspace.library.uu.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.